4,4-Difluoropiperidine-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
4,4-difluoropiperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBRQPAXGKBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluoropiperidine with cyanogen bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Substituted piperidine derivatives.
Reduction: 4,4-Difluoropiperidine-3-amine.
Oxidation: Various oxidized piperidine derivatives.
Scientific Research Applications
Pharmaceutical Intermediate
4,4-Difluoropiperidine-3-carbonitrile hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the pharmacological properties of drugs, making it a valuable building block in medicinal chemistry.
- Fluorination Benefits : The introduction of fluorine atoms into organic molecules often increases their metabolic stability and bioactivity. This compound's difluoro group significantly improves the potency and selectivity of active pharmaceutical ingredients (APIs) .
Histamine Receptor Antagonists
Research indicates that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a critical fragment in developing novel histamine-3 receptor antagonists. These antagonists have potential applications in treating various conditions, including sleep disorders and obesity .
Orexin Receptor Modulation
The compound is also being explored for its role as an antagonist at orexin receptors. Orexin receptors are implicated in regulating arousal, appetite, and wakefulness. Antagonists targeting these receptors could lead to new treatments for conditions such as obesity and sleep disorders .
Case Studies and Research Findings
Several studies highlight the effectiveness of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in various research contexts:
- Antiviral Activity : In a study involving isothiazolo[4,3-b]pyridine derivatives, compounds containing piperidine analogues demonstrated significant antiviral activity against dengue virus (DENV), showcasing the importance of fluorinated piperidines in enhancing drug efficacy .
- Cbl-b Inhibition : Research has identified 4,4-Difluoropiperidine derivatives as effective inhibitors of Cbl-b, an E3 ubiquitin ligase involved in immune regulation. This inhibition presents potential therapeutic strategies for cancer treatment .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Position and Functional Group Variations
4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)
- Structure : Lacks the 3-carbonitrile group.
- Properties : Reduced polarity compared to the target compound due to the absence of the electron-withdrawing nitrile group. Similar fluorine-induced lipophilicity and metabolic stability.
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis .
3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)
- Structure : Fluorine atoms at the 3rd position instead of the 4th.
- Similarity Score : 0.71 (structural similarity to the target compound) .
Ethyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride (CAS 2231665-41-9)
- Structure : Replaces the 3-carbonitrile with a carboxylate ester.
- Properties : Increased steric bulk and reduced electrophilicity compared to the nitrile group. The ester group can undergo hydrolysis to carboxylic acids, offering divergent synthetic pathways .
4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride (CAS 2742661-24-9)
- Structure : Features a difluorophenyl substituent at the 4th position.
- Higher molecular weight (259 Da vs. ~220 Da for the target compound) and logP (1.91) suggest improved membrane permeability .
Halogenation and Counterion Effects
4-Fluoropiperidine Hydrochloride (CAS 57395-89-8)
- Structure : Single fluorine at the 4th position.
- Impact: Reduced lipophilicity compared to the difluoro analog.
- Similarity Score : 0.73 .
4-Fluoro-4-methylpiperidine Hydrochloride (CAS 1023305-87-4)
- Structure : Fluorine and methyl groups at the 4th position.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (Da) | logP | Key Functional Groups |
|---|---|---|---|---|
| 4,4-Difluoropiperidine-3-carbonitrile HCl | C₆H₉ClF₂N₂ | ~220 | ~1.2 | 4,4-F₂, 3-CN, HCl |
| 4,4-Difluoropiperidine HCl | C₅H₁₀ClF₂N | 169.6 | 0.8 | 4,4-F₂, HCl |
| Ethyl 4,4-difluoropiperidine-3-carboxylate HCl | C₈H₁₄ClF₂NO₂ | 257.7 | 1.5 | 4,4-F₂, 3-COOEt, HCl |
| 3,3-Difluoropiperidine HCl | C₅H₁₀ClF₂N | 169.6 | 0.7 | 3,3-F₂, HCl |
Biological Activity
4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities. This compound, characterized by the presence of two fluorine atoms at the 4-position and a cyano group at the 3-position of the piperidine ring, exhibits unique pharmacological properties that make it a candidate for various therapeutic applications, particularly in treating neurological disorders.
The biological activity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents enhance lipophilicity, facilitating better penetration through biological membranes. The cyano group can form hydrogen bonds with target proteins, potentially influencing their activity and function.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, particularly in neurotransmitter systems. It is believed to modulate neurotransmitter release by inhibiting enzymes involved in neurotransmission, which could have implications for conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacological Profile
The pharmacological profile of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride suggests several therapeutic applications:
- Neurological Disorders : The compound shows potential in influencing cognitive functions and motor control by modulating neurotransmitter systems.
- Cancer Therapeutics : Preliminary studies indicate that it may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride, it is essential to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,4-Difluoropiperidine | Two fluorines at the 4-position | Moderate enzyme inhibition |
| 4-Fluoropiperidine-3-carbonitrile | One fluorine at the 4-position | Limited activity against certain enzymes |
| 3-Cyanopiperidine | Cyano group at the 3-position | Variable potency in enzyme inhibition |
This table highlights how the unique structural features of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride may contribute to its enhanced stability and reactivity compared to its analogs .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Inhibition Studies : A study demonstrated that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride effectively inhibited specific enzymes involved in cancer cell proliferation. The IC50 values indicated potent activity against various cancer cell lines, suggesting its potential as a therapeutic agent .
- Neurotransmitter Modulation : Another investigation focused on the compound's effects on neurotransmitter release. It was found to significantly influence histamine receptor activity, which is crucial for understanding its role in neurological applications .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride exhibits a favorable safety profile. In studies conducted on animal models, no acute toxicity was observed at concentrations up to 2000 mg/kg . However, further detailed toxicological evaluations are necessary to establish comprehensive safety data.
Q & A
Q. What analytical methods are suitable for determining the purity and structural integrity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in research settings?
Methodological Answer: To assess purity, combine titration (e.g., acid-base titration using sodium hydroxide in ethanol to quantify HCl content) and infrared spectroscopy (IR) for functional group verification (e.g., C≡N and C-F stretches at ~2240 cm⁻¹ and 1100–1000 cm⁻¹, respectively) . For quantification, HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol-phosphate buffer (70:30, pH 3.0) can be optimized. Validate linearity (1–50 µg/mL range, r² > 0.999) and recovery (>98% with RSD < 2%) using spiked samples .
Q. How to optimize the synthesis of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride to achieve high yield and purity?
Methodological Answer: A three-step synthesis is recommended:
Piperidine ring fluorination : Use diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at 0°C to introduce fluorine atoms. Monitor reaction progress via TLC (Rf = 0.4, hexane:EtOAc 3:1).
Cyano group introduction : React with cyanogen bromide (BrCN) in acetonitrile under nitrogen. Purify via recrystallization (ethanol:water 8:2) to remove unreacted intermediates .
Hydrochloride salt formation : Treat with HCl gas in diethyl ether. Confirm salt formation via chloride ion test (silver nitrate precipitation) . Yield optimization (≥75%) requires strict anhydrous conditions and inert atmosphere.
Q. How to assess the stability of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride under various storage conditions?
Methodological Answer: Conduct accelerated stability studies :
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC (monitor peak area reduction >5% as failure criterion).
- Photostability : Expose to UV light (ICH Q1B guidelines) and compare IR spectra for structural changes (e.g., C-F bond degradation).
- Humidity testing : Store at 75% relative humidity; measure hygroscopicity via gravimetry. Use desiccants (silica gel) for long-term storage .
Advanced Research Questions
Q. What strategies can be employed to improve the solubility and bioavailability of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in preclinical formulations?
Methodological Answer:
- Co-solvent systems : Use PEG 400:water (70:30) or dimethylacetamide (DMA) to enhance solubility (>50 mg/mL). Validate compatibility via phase solubility studies.
- Nanocarriers : Encapsulate in PLGA nanoparticles (200–300 nm, prepared by emulsion-solvent evaporation). Optimize drug loading (>10% w/w) and release kinetics (sustained release over 72 hours) .
- Prodrug design : Synthesize ester or amide derivatives to increase lipophilicity (logP > 1.5). Test hydrolysis in simulated gastric fluid (SGF) for reconversion efficiency .
Q. How to design experiments to investigate the mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride at the molecular level?
Methodological Answer:
- Receptor binding assays : Perform competitive radioligand binding studies (e.g., using [³H]-labeled ligands) on target receptors (e.g., GPCRs or ion channels). Calculate IC₅₀ values via nonlinear regression .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., hydrogen bonding with Asp113 in a hypothetical target). Validate with mutagenesis studies .
- In vitro functional assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assay) to assess agonist/antagonist activity. Include positive/negative controls (e.g., forskolin for cAMP) .
Q. How to resolve contradictions in experimental data when evaluating the biological activity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) in triplicate. Use statistical tools (ANOVA with Tukey’s post-hoc test) to identify outliers.
- Off-target screening : Test against a panel of 50+ receptors/enzymes (Eurofins CEREP panel) to rule out nonspecific effects.
- Batch variability check : Compare results from different synthetic batches (analyzed via HPLC purity >98%). Correlate bioactivity with impurity profiles (e.g., residual solvents affecting assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
